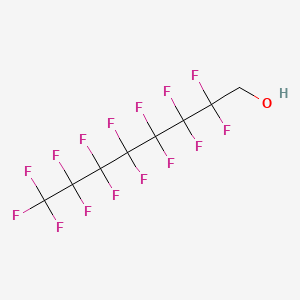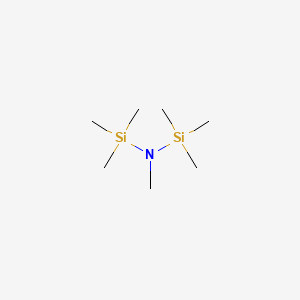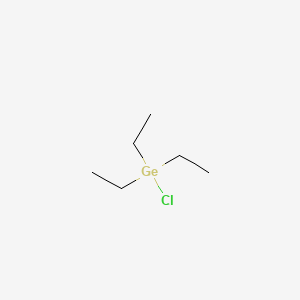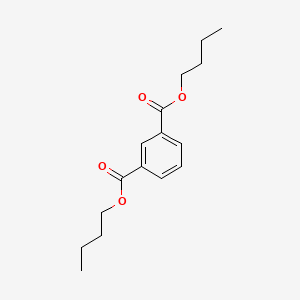
邻苯二甲酸双(2,2,2-三氟乙基)酯
描述
Bis(2,2,2-trifluoroethyl) phthalate is a useful research compound. Its molecular formula is C12H8F6O4 and its molecular weight is 330.18 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(2,2,2-trifluoroethyl) phthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(2,2,2-trifluoroethyl) phthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2,2-trifluoroethyl) phthalate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
锂离子电池电解质添加剂
邻苯二甲酸双(2,2,2-三氟乙基)酯用作锂离子电池的电解质添加剂,以提高性能和稳定性。 其热稳定性和电化学稳定性使其适用于高温和高压应用 .
2. 烷基和环状H-膦酸酯的合成 该化合物用于微波辅助合成二烷基和环状H-膦酸酯,从而能够在非惰性和无添加剂条件下制备各种环状H-膦酸酯和杂取代二烷基H-膦酸酯 .
生化分析
Biochemical Properties
Bis(2,2,2-trifluoroethyl) phthalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions involves the binding of Bis(2,2,2-trifluoroethyl) phthalate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Bis(2,2,2-trifluoroethyl) phthalate has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Bis(2,2,2-trifluoroethyl) phthalate can lead to changes in the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of action of Bis(2,2,2-trifluoroethyl) phthalate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, Bis(2,2,2-trifluoroethyl) phthalate can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(2,2,2-trifluoroethyl) phthalate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that Bis(2,2,2-trifluoroethyl) phthalate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to Bis(2,2,2-trifluoroethyl) phthalate can result in persistent alterations in cellular function.
Dosage Effects in Animal Models
The effects of Bis(2,2,2-trifluoroethyl) phthalate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, Bis(2,2,2-trifluoroethyl) phthalate can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Bis(2,2,2-trifluoroethyl) phthalate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, esterases can hydrolyze Bis(2,2,2-trifluoroethyl) phthalate, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of Bis(2,2,2-trifluoroethyl) phthalate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, Bis(2,2,2-trifluoroethyl) phthalate can be transported across cell membranes by specific transporters, leading to its distribution within the cytoplasm and other organelles .
Subcellular Localization
Bis(2,2,2-trifluoroethyl) phthalate exhibits specific subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the activity and function of Bis(2,2,2-trifluoroethyl) phthalate within the cell. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .
属性
IUPAC Name |
bis(2,2,2-trifluoroethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6O4/c13-11(14,15)5-21-9(19)7-3-1-2-4-8(7)10(20)22-6-12(16,17)18/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBRNHUQJKQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346867 | |
| Record name | Bis(2,2,2-trifluoroethyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62240-27-1 | |
| Record name | Bis(2,2,2-trifluoroethyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62240-27-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















